

# Technical Guide: $^1\text{H}$ NMR Spectrum of 2,5-Difluoro-4-methylbenzoic Acid

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## Compound of Interest

Compound Name: 2,5-Difluoro-4-methylbenzoic acid

Cat. No.: B027394

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum of **2,5-Difluoro-4-methylbenzoic acid**. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted  $^1\text{H}$  NMR data to elucidate the structural features and proton environments of the molecule. This information is crucial for compound verification, purity assessment, and understanding its chemical properties in research and drug development contexts.

## Predicted $^1\text{H}$ NMR Spectral Data

The following table summarizes the predicted chemical shifts ( $\delta$ ), splitting patterns, and integration values for the distinct proton signals of **2,5-Difluoro-4-methylbenzoic acid**.

| Signal       | Chemical Shift (ppm) | Multiplicity        | Integration | Assignment       |
|--------------|----------------------|---------------------|-------------|------------------|
| $^1\text{H}$ | ~10-13               | Singlet (broad)     | 1H          | -COOH            |
| $^2\text{H}$ | ~7.5 - 7.8           | Doublet of doublets | 1H          | H-6              |
| $^3\text{H}$ | ~7.2 - 7.5           | Doublet of doublets | 1H          | H-3              |
| $^4\text{H}$ | ~2.3                 | Singlet             | 3H          | -CH <sub>3</sub> |

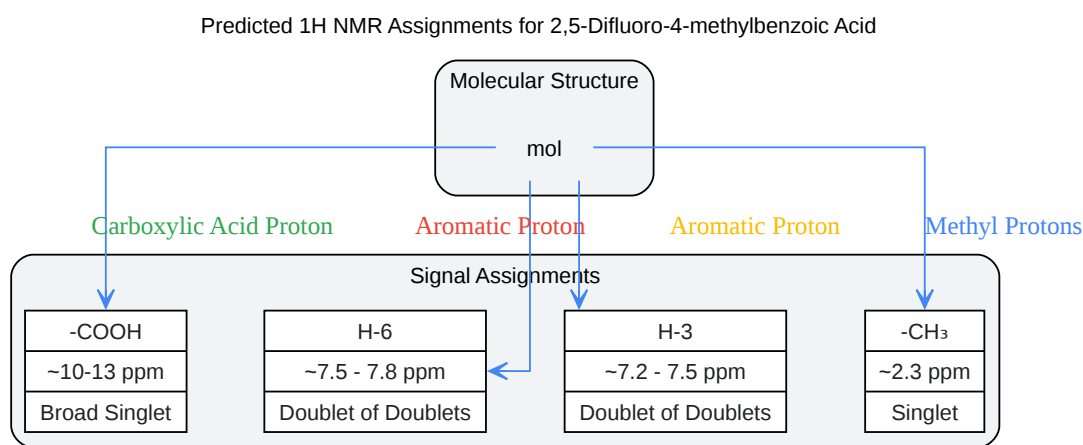
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad singlet.

## Structural Assignment and Signal Interpretation

The predicted  $^1\text{H}$  NMR spectrum of **2,5-Difluoro-4-methylbenzoic acid** is consistent with its molecular structure, revealing four distinct proton environments.

- **Carboxylic Acid Proton (-COOH):** A broad singlet is anticipated in the downfield region (around 10-13 ppm), characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.
- **Aromatic Protons (H-3 and H-6):** The two protons on the aromatic ring are chemically non-equivalent and are expected to appear as doublet of doublets due to coupling with the adjacent fluorine atoms. The H-6 proton is expected to be further downfield than the H-3 proton due to the deshielding effect of the adjacent carboxylic acid group.
- **Methyl Protons (-CH<sub>3</sub>):** The three protons of the methyl group are equivalent and are expected to appear as a singlet in the upfield region (around 2.3 ppm), as there are no adjacent protons to couple with.

The relationship between the molecular structure and the predicted  $^1\text{H}$  NMR signals is illustrated in the following diagram:



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Caption: Molecular structure and predicted  $^1\text{H}$  NMR signal assignments.

## Experimental Protocol

While a specific experimental protocol for **2,5-Difluoro-4-methylbenzoic acid** is not readily available, the following general procedure for acquiring a  $^1\text{H}$  NMR spectrum of a substituted benzoic acid can be adapted.

Objective: To obtain a high-resolution  $^1\text{H}$  NMR spectrum of **2,5-Difluoro-4-methylbenzoic acid**.

Materials and Equipment:

- **2,5-Difluoro-4-methylbenzoic acid** sample
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )

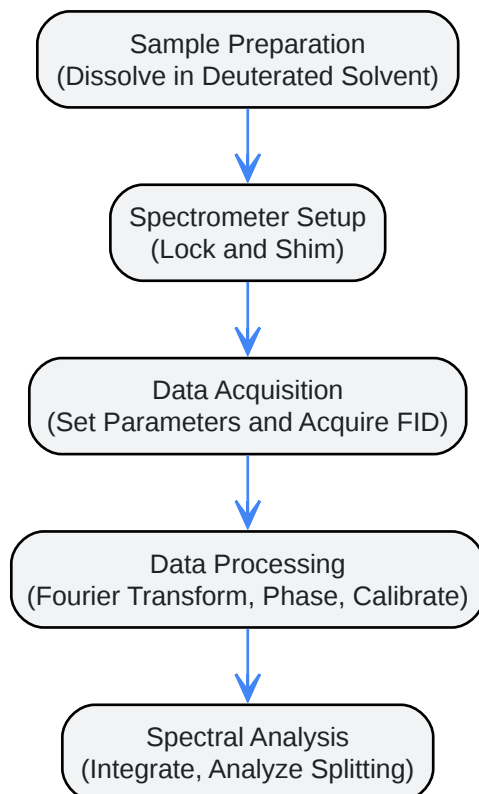
- NMR tube (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Procedure:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2,5-Difluoro-4-methylbenzoic acid** directly into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
  - Using a pipette, transfer the solution into a clean NMR tube.
- NMR Spectrometer Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - Set the appropriate acquisition parameters, including:
    - Number of scans (e.g., 8-16 for a concentrated sample)
    - Spectral width (e.g., -2 to 16 ppm)
    - Acquisition time (e.g., 2-4 seconds)

- Relaxation delay (e.g., 1-5 seconds)
- Acquire the  $^1\text{H}$  NMR spectrum.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,  $\text{CDCl}_3$  at 7.26 ppm,  $\text{DMSO-d}_5$  at 2.50 ppm).
  - Integrate the signals to determine the relative proton ratios.
  - Analyze the splitting patterns and coupling constants.

The logical workflow for this experimental protocol is depicted below:

Experimental Workflow for  $^1\text{H}$  NMR Spectroscopy

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Caption: A generalized workflow for acquiring a  $^1\text{H}$  NMR spectrum.

This technical guide provides a foundational understanding of the  $^1\text{H}$  NMR spectrum of **2,5-Difluoro-4-methylbenzoic acid** based on predicted data. For definitive structural confirmation and analysis, it is recommended to acquire an experimental spectrum and perform further 2D NMR experiments if necessary.

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